Cas no 2034271-00-4 (2-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide)

2-Phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide is a synthetic organic compound featuring a phenylbutanamide core linked to a thiophene-substituted pyridinylmethyl group. This structure confers potential utility in pharmaceutical and agrochemical research due to its hybrid heterocyclic framework, which may enhance binding affinity and selectivity in target interactions. The thiophene and pyridine moieties contribute to electronic diversity, while the phenylbutanamide backbone offers structural rigidity. The compound is of interest in medicinal chemistry for its potential as a scaffold in kinase inhibitors or receptor modulators. Its well-defined synthetic pathway allows for precise modifications, making it a versatile intermediate for further derivatization in drug discovery and development.
2-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide structure
2034271-00-4 structure
Product Name:2-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide
CAS No:2034271-00-4
MF:C20H20N2OS
MW:336.450603485107
CID:5347941
Update Time:2025-06-26

2-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide
    • 2-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]butanamide
    • 2-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide
    • Inchi: 1S/C20H20N2OS/c1-2-18(16-7-4-3-5-8-16)20(23)22-13-15-11-17(14-21-12-15)19-9-6-10-24-19/h3-12,14,18H,2,13H2,1H3,(H,22,23)
    • InChI Key: NMXVPOLWXNBMCA-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CN=CC(=C1)CNC(C(C1C=CC=CC=1)CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 397
  • XLogP3: 3.8
  • Topological Polar Surface Area: 70.2

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Additional information on 2-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide

Introduction to 2-Phenyl-N-{[5-(Thiophen-2-yl)pyridin-3-yl]methyl}butanamide (CAS No. 2034271-00-4)

2-Phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide, with the CAS number 2034271-00-4, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a phenyl group, a thiophene ring, and a pyridine ring, all interconnected through a butanamide moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The synthesis of 2-Phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide has been extensively studied in recent years. Researchers have developed various synthetic routes to produce this compound efficiently and in high yields. One notable method involves the coupling of 5-(thiophen-2-yl)pyridine with an appropriate amine derivative, followed by a subsequent amidation step. This approach not only simplifies the synthetic process but also allows for the easy modification of the compound's structure, facilitating the exploration of structure-activity relationships (SAR).

In terms of its biological activities, 2-Phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide has shown promising results in several preclinical studies. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. Additionally, it has been shown to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response.

Beyond its anti-inflammatory properties, 2-Phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide has also been investigated for its potential as an anticancer agent. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.

The pharmacokinetic properties of 2-Phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide have also been studied to assess its suitability for further development as a therapeutic agent. Initial studies suggest that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further preclinical and clinical evaluation. However, more detailed pharmacokinetic and pharmacodynamic studies are needed to fully understand its behavior in vivo.

In addition to its therapeutic potential, 2-Phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide has also been explored for its use as a tool compound in chemical biology research. Its unique structural features make it an ideal candidate for studying protein-protein interactions and other biological processes. For example, researchers have used this compound to probe the interactions between specific enzymes and their substrates, providing valuable insights into the mechanisms underlying various biological phenomena.

The safety profile of 2-Phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}butanamide is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, comprehensive safety evaluations will be necessary before it can be advanced to clinical trials.

In conclusion, 2-Phenyl-N-{[5-(thiophen-2-y l)pyridin -3 -y l]meth yl}butana mide (CAS No . 2034 271 -0 0 -4) strong > represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and safety profile, it is likely that this compound will play an increasingly important role in the discovery and development of novel therapeutic agents.

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